2-Ethoxy-N-methoxy-N-methylbenzamide
Description
2-Ethoxy-N-methoxy-N-methylbenzamide is a substituted benzamide derivative characterized by an ethoxy group at the ortho position of the benzene ring and an N-methoxy-N-methylamide functional group. The ethoxy group may enhance solubility in organic solvents compared to methoxy or hydroxy analogs, while the N-methoxy-N-methyl moiety is known to act as a directing group in metal-catalyzed C–H bond functionalization reactions .
Properties
IUPAC Name |
2-ethoxy-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-10-8-6-5-7-9(10)11(13)12(2)14-3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYDYFGJEOKAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-methoxy-N-methylbenzamide typically involves the reaction of 2-ethoxybenzoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzamides.
Scientific Research Applications
2-Ethoxy-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Key Observations:
In contrast, the ethoxy group in the target compound is electron-donating, which may stabilize resonance structures in catalytic intermediates. The N-methoxy-N-methyl group in this compound and its fluoro analog facilitates chelation with transition metals, a trait critical for C–H activation .
Spectroscopic Differences: Ethoxy groups (CH₂CH₃) exhibit distinct ¹H NMR signals (triplet at δ ~1.4 ppm for CH₃, quartet at δ ~4.0 ppm for CH₂) compared to methoxy (δ ~3.3–3.8 ppm) or amino groups (δ ~5–6 ppm for NH₂) . The absence of X-ray crystallography data for the target compound contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where crystal packing reveals intermolecular hydrogen bonding critical for stability .
Functional Group Impact on Applications: Esters like Ethyl 2-methoxybenzoate are utilized in fragrances and solvents, whereas amides (e.g., the target compound) are preferred in medicinal chemistry due to metabolic stability. Amino-substituted benzamides (e.g., ) may undergo further functionalization via diazotization, whereas halogenated analogs (e.g., ) are pivotal in cross-coupling reactions.
Research Findings and Implications
- Synthetic Challenges: The steric bulk of the N-methoxy-N-methyl group in this compound may hinder amidation efficiency compared to less hindered analogs like 2-Amino-N-methoxybenzamide .
- Thermal Stability : Ethoxy groups generally confer higher thermal stability than methoxy groups, as seen in comparative studies of ethyl vs. methyl esters .
Biological Activity
2-Ethoxy-N-methoxy-N-methylbenzamide (CAS No. 899424-95-4) has emerged as a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features an ethoxy group, a methoxy group, and a methyl group attached to a benzamide core. This unique arrangement is believed to significantly influence its chemical reactivity and biological properties. The presence of methoxy groups enhances lipophilicity, which may improve cell membrane permeability and bioavailability in biological systems.
The exact mechanism of action for this compound is not fully elucidated; however, it is proposed to interact with specific molecular targets within cells. Preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression through the following pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Signal Transduction Modulation : It appears to affect pathways related to cell growth and apoptosis, potentially inducing apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
Case Study: MCF-7 Cell Line
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
- Mechanism of Action : Induction of apoptosis was observed, with involvement of caspase activation.
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,2,5-Trimethoxy-N-methylbenzamide | Two methoxy groups at positions 2 and 5 | Moderate antimicrobial activity |
| N-Methylbenzamide | One methoxy group | Lower anticancer efficacy |
| N,N-Dimethylbenzamide | Two methyl groups on nitrogen | Less effective against tested cancer lines |
These comparisons highlight how the positioning and number of substituents can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
